molecular formula C21H26N4O4 B2497775 2-(2-Methoxyphenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone CAS No. 2034593-48-9

2-(2-Methoxyphenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone

Cat. No. B2497775
CAS RN: 2034593-48-9
M. Wt: 398.463
InChI Key: QYBIRBVZKNRSFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxyphenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H26N4O4 and its molecular weight is 398.463. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study by Patel, Agravat, and Shaikh (2011) focused on the synthesis of new pyridine derivatives with potential antimicrobial activity. This research outlines the chemical processes used to create compounds with variable and modest activity against bacteria and fungi, indicating the chemical versatility of the core structure for developing antimicrobial agents Patel, Agravat, & Shaikh, 2011.

σ1 Receptor Antagonist for Pain Management

  • Research by Díaz et al. (2020) identified a compound as a σ1 receptor antagonist clinical candidate for treating pain. This compound exhibited high solubility and metabolic stability, indicating its potential as a therapeutic agent for pain management Díaz et al., 2020.

Diversity-Oriented Synthesis for Biological Screening

  • Zaware et al. (2011) developed a library of structurally diverse compounds using oxidative carbon-hydrogen bond activation and click chemistry. This approach facilitates the rapid screening of compounds against various biological targets, highlighting the importance of structural diversity in drug discovery Zaware et al., 2011.

G Protein-Biased Dopaminergics

  • Möller et al. (2017) discovered dopamine receptor partial agonists by incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage. These compounds favor G protein activation over β-arrestin recruitment, offering insights into designing novel therapeutics with specific signaling biases Möller et al., 2017.

Synthesis of Diheteroaryl Thienothiophene Derivatives

  • A study by Mabkhot, Al-Majid, and Alamary (2011) on synthesizing new diheteroaryl thienothiophene derivatives showcases the application of these compounds in creating bioactive molecules with potential therapeutic benefits Mabkhot, Al-Majid, & Alamary, 2011.

properties

IUPAC Name

2-(2-methoxyphenoxy)-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-28-18-7-2-3-8-19(18)29-15-20(26)23-10-12-24(13-11-23)21(27)16-14-22-25-9-5-4-6-17(16)25/h2-3,7-8,14H,4-6,9-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBIRBVZKNRSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCN(CC2)C(=O)C3=C4CCCCN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone

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